molecular formula C11H12BrFO2 B1488204 2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran CAS No. 485832-11-9

2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran

Cat. No.: B1488204
CAS No.: 485832-11-9
M. Wt: 275.11 g/mol
InChI Key: QVEKKNBXHVFZCP-UHFFFAOYSA-N
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Description

2H-Pyran, 2-(4-bromo-3-fluorophenoxy)tetrahydro-, also known as 2-(4-Bromophenoxy)tetrahydro-2H-pyran, is a halogenated heterocycle . It is used as a building block in organic synthesis . The molecular formula is C11H12BrFO2.


Synthesis Analysis

2-(4-Bromophenoxy)tetrahydro-2H-pyran may be used as a starting material in the synthesis of 2-(4-lithiophenoxy)-tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide .


Molecular Structure Analysis

The molecular structure of 2H-Pyran, 2-(4-bromo-3-fluorophenoxy)tetrahydro- can be found in various chemical databases .


Chemical Reactions Analysis

As a halogenated heterocycle, 2-(4-Bromophenoxy)tetrahydro-2H-pyran is used as a building block in organic synthesis . It can be used to produce 4-bromo-phenol at a temperature of 20°C .


Physical and Chemical Properties Analysis

The physical and chemical properties of 2H-Pyran, 2-(4-bromo-3-fluorophenoxy)tetrahydro- are as follows: It has a molecular weight of 275.11 . More detailed properties like boiling point, density, etc. can be found in various chemical databases .

Scientific Research Applications

Pyrolysis Kinetics and Mechanism

Research highlights the pyrolysis kinetics of tetrahydropyranyl phenoxy ethers such as 2-(4-bromophenoxy)tetrahydro-2H-pyran, analyzing their homogeneous, unimolecular gas-phase elimination. The studies indicate the reactions are first-order, yielding dihydro-2H-pyran (DHP) and corresponding substituted phenol. Findings suggest the pyrolysis proceeds via a four-membered cyclic transition state, influenced by the substituents on the phenoxy ring. The involvement of the phenoxy group’s oxygen in hydrogen abstraction from the pyranyl ring impacts the reaction rate, proposing the polarization of the Cδ+⋯δ−OPh bond as the rate-determining step (Álvarez-Aular et al., 2018).

Synthesis and Applications in Nanoparticle Formation

Suzuki-Miyaura Chain Growth Polymerization

A study utilized bromo4-(2,2-dimethyl-1,3-dioxolan-4-yl)-phenylpalladium and (bromo){4-[(tetrahydro-2H-pyran-2-yloxy)methyl]phenyl}(tri-tert-butyl-phosphine)palladium to initiate Suzuki-Miyaura chain growth polymerization, leading to heterodisubstituted polyfluorenes. The process was refined to obtain polyfluorenes virtually free of side-products, which, when combined with polyethylene glycol, formed stable nanoparticles with bright fluorescence emission. This application emphasizes the role of heterodifunctional polyfluorenes in enhancing fluorescence brightness and longevity (Fischer et al., 2013).

Medicinal Chemistry and Compound Synthesis

Medicinal Applications of Pyrano[3,2-b]Pyrans

Pyrano[3,2-b]pyrans, incorporating 4H-pyrans rings, are recognized for their extensive biological activities. Kojic acid and its derivatives, serving as effective substrates, have been employed in synthesizing dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyran derivatives. These compounds have significant applications in medicinal chemistry, food industry, cosmetic products, and the chemical industry, reflecting their importance in various fields (Borah et al., 2021).

Safety and Hazards

The safety and hazards of 2H-Pyran, 2-(4-bromo-3-fluorophenoxy)tetrahydro- are not specified in the available literature. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Properties

IUPAC Name

2-(4-bromo-3-fluorophenoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO2/c12-9-5-4-8(7-10(9)13)15-11-3-1-2-6-14-11/h4-5,7,11H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEKKNBXHVFZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Pyridinium p-toluene sulfonic acid (789 mg, 3.1 mmol) was added to a solution of 4-bromo-3-fluorophenol (4.00 g, 20.9 mmol) and 3,4-dihydro-2H-pyran (3.52 g, 41.9 mmol) in dichloromethane (105 mL, 0.2M). After 2 h the reaction was quenched with saturated aqueous sodium bicarbonate and the layers were separated. The aqueous layer was extracted with dichloromethane (2×). The organic layers were combined, dried (Na2SO4), filtered and concentrated to give a colorless oil. The material was loaded onto a 25 g silica guard column and run on a 330 g column with 0-5% EtOAc in heptane. Desired material was concentrated down yielding 1900 mg (33%) of a clear colorless oil. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.56-1.77 (m, 3H) 1.82-1.89 (m, 2H) 1.89-2.07 (m, 1H) 3.62 (m, J=11.37, 4.07, 4.07, 1.37 Hz, 1H) 3.85 (ddd, J=11.32, 10.05, 3.02 Hz, 1H) 5.38 (dd, J=3.12 Hz, 1H) 6.76 (ddd, J=8.88, 2.73, 1.07 Hz, 1H) 6.89 (dd, J=10.34, 2.73 Hz, 1H) 7.35-7.46 (m, 1H).
Name
Pyridinium p-toluene sulfonic acid
Quantity
789 mg
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Pyridinium p-toluene sulfonic acid (789 mg, 3.1 mmol) was added to a solution of 4-bromo-3-fluorophenol (4.00 g, 20.9 mmol) and 3,4-dihydro-2H-pyran (3.52 g, 41.9 mmol) in dichloromethane (105 mL, 0.2M). After 2h the reaction was quenched with saturated aqueous sodium bicarbonate and the layers were separated. The aqueous layer was extracted with dichloromethane (2×). The organic layers were combined, dried (Na2SO4), filtered and concentrated to give a colorless oil. The material was loaded onto a 25g silica guard column and run on a 330g column with 0-5% EtOAc in heptane. Desired material was concentrated down yielding 1900 mg (33%) of a clear colorless oil.
Name
Pyridinium p-toluene sulfonic acid
Quantity
789 mg
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
solvent
Reaction Step One
[Compound]
Name
25g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
330g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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